Oxpoconazole

Fungicide resistance Botrytis cinerea ABC transporters

Researchers facing DMI cross-resistance in Botrytis cinerea require alternatives that evade ABC transporter-mediated efflux. Oxpoconazole addresses this challenge with documented potency advantages: • 2.5× lower EC50 vs tebuconazole against BcatrD-overexpressing B. cinerea mutants • 24- to 114-fold greater in vitro potency vs difenoconazole & fluquinconazole • Multi-lifecycle inhibition from germ tube elongation through sporulation • Field DT50 of 23-34 days for predictable residual protection windows Supplied as reference standard; inquire for bulk R&D quantities.

Molecular Formula C19H24ClN3O2
Molecular Weight 361.9 g/mol
CAS No. 134074-64-9
Cat. No. B144905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxpoconazole
CAS134074-64-9
SynonymsOxpoconazole
Molecular FormulaC19H24ClN3O2
Molecular Weight361.9 g/mol
Structural Identifiers
SMILESCC1(COC(N1C(=O)N2C=CN=C2)(C)CCCC3=CC=C(C=C3)Cl)C
InChIInChI=1S/C19H24ClN3O2/c1-18(2)13-25-19(3,23(18)17(24)22-12-11-21-14-22)10-4-5-15-6-8-16(20)9-7-15/h6-9,11-12,14H,4-5,10,13H2,1-3H3
InChIKeyFJBGIXKIXPUXBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxpoconazole: Triazole Fungicide for Agriculture


Oxpoconazole is a synthetic fungicide belonging to the conazole (triazole) class, which functions by inhibiting sterol 14α-demethylase (CYP51), thereby disrupting ergosterol biosynthesis and fungal cell membrane integrity [1]. It is typically formulated as its fumarate salt and is applied as a systemic, curative treatment with residual activity against a spectrum of plant pathogens, notably including *Botrytis cinerea*, *Sclerotinia* spp., and *Monilinia* spp. [2].

1
Fungicide resistance model studies targeting CYP51/sterol 14α-demethylase inhibition
2
Agricultural disease control research requiring systemic, multi-stage residual activity context

Oxpoconazole Substitution and Performance Gaps


While many sterol demethylation inhibitor (DMI) fungicides share a common mode of action, they exhibit significant divergence in intrinsic potency, spectrum of activity, and physiological effects on target pathogens. For instance, the sensitivity of *Botrytis cinerea* to oxpoconazole is mediated by specific efflux transporters like BcatrD [1], and cross-resistance patterns are not uniform across all DMIs [2]. Furthermore, oxpoconazole uniquely inhibits multiple life stages of the pathogen beyond spore germination [3], and its residual activity profile in the field (DT50 of 23-34 days) is distinct from other DMIs with different environmental fate characteristics [4]. Therefore, substituting oxpoconazole with a generic DMI alternative based solely on class membership can result in unpredictable or suboptimal disease control, particularly in situations involving resistant pathogen populations or specific crop protection timelines.

Efflux-transporter response context
Sensitivity to DMI fungicides can be modulated by ABC transporters such as BcatrD; reported activity may not transfer across all DMI-class compounds.
Lifecycle-inhibition profile mismatch
A product that only inhibits spore germination may not reproduce the multi-stage inhibition profile reported for oxpoconazole.
Field-persistence difference
DT50 values vary across DMIs; a substitute with a shorter residual window may alter protection-interval calculations.

Oxpoconazole Performance Benchmarks


Potency Against Botrytis Wild-Type and Efflux Mutants

Oxpoconazole demonstrates comparable intrinsic potency to tebuconazole against wild-type *Botrytis cinerea* but shows significantly higher activity against mutants with upregulated efflux pumps. In a direct head-to-head assay, the EC50 of oxpoconazole against the wild-type HNR-4 strain was 0.114 mg/L, which was comparable to tebuconazole's 0.110 mg/L. However, against the BcatrD-overexpressing mutant (ΔBcatrD-8), the EC50 of oxpoconazole was 0.035 mg/L, which is 2.5-fold lower than tebuconazole's EC50 of 0.087 mg/L in the same strain [1].

Efflux-mutant potency
Head-to-head
EC50 0.035 mg/L (mutant) vs tebuconazole 0.087 mg/L; 2.5× lower value reported
Supports efflux-transporter resistance model context
ΔBcatrD-8 mutant; in vitro mycelial growth assay
Fungicide resistance Botrytis cinerea ABC transporters

Superior Botrytis Efficacy vs. Other Azoles

In a cross-study comparable analysis, oxpoconazole fumarate exhibited substantially higher in vitro activity against *Botrytis cinerea* than two other azole fungicides, fluquinconazole and difenoconazole. The EC50 value for oxpoconazole was 0.058 mg/L, which is 114-fold lower (more potent) than fluquinconazole (6.61 mg/L) and 24-fold lower than difenoconazole (1.37 mg/L) [1].

Azole comparator potency
Cross-study
EC50 0.058 mg/L; 114× lower vs fluquinconazole, 24× lower vs difenoconazole
Reported in vitro ranking against B. cinerea isolate
Mycelial growth rate assay; data to verify
Botrytis cinerea Grey mold Azole fungicides

Multi-Stage Botrytis Lifecycle Inhibition

Unlike many azole fungicides which primarily target a specific stage of fungal development, oxpoconazole fumarate has been reported to inhibit nearly all stages of the *Botrytis cinerea* lifecycle, including germ tube elongation, appressorium formation, mycelial invasion and growth, disease expansion, and sporulation. The single exception is that it does not inhibit spore germination [1].

Multi-stage inhibition
Class-level
Inhibits germ tube elongation, appressorium formation, mycelial growth, sporulation
Supports lifecycle-stage resistance-management studies
Qualitative report; spore germination not inhibited
Fungicide mode of action Lifecycle inhibition Resistance management

Residual Activity and Field Persistence

Oxpoconazole fumarate provides a defined period of residual activity in the field, which is critical for planning application intervals. General literature field studies report a dissipation half-life (DT50) range of 23 to 34 days for oxpoconazole on plant matrices [1]. This is a quantifiable metric that can be directly compared to the field persistence of alternative products for scheduling applications and managing pre-harvest intervals.

Field persistence
Reported
DT50 23–34 days on plant matrix
Supports application-interval modeling and pre-harvest interval context
General field-study range; site-specific verification needed
Environmental fate Persistence Field dissipation

Oxpoconazole Application Scenarios


Grey Mold Management with Efflux Resistance

Oxpoconazole's comparable potency to tebuconazole against wild-type *B. cinerea*, combined with its superior activity (2.5x lower EC50) against a mutant overexpressing the BcatrD efflux pump [1], positions it as a strategic choice for field sites or research models where ABC transporter-mediated DMI resistance is a concern. This scenario is particularly relevant in crops like grapes, strawberries, and tomatoes where *Botrytis* pressure is high and resistance to older DMIs has been documented.

Superior Botrytis Control vs. Alternative Azoles

Based on cross-study comparative data, oxpoconazole is 24- to 114-fold more potent in vitro against *Botrytis cinerea* than the azole fungicides difenoconazole and fluquinconazole, respectively [2]. This significant potency advantage makes oxpoconazole a compelling option for controlling grey mold in high-value horticultural crops where these alternative azoles are commonly considered but may underperform.

Multi-Stage Lifecycle Disruption in IPM

Oxpoconazole's reported ability to inhibit multiple stages of the *Botrytis cinerea* lifecycle—from germ tube elongation to sporulation—offers a distinct advantage in preventing disease establishment and secondary spread [2]. This profile is well-suited for use in integrated pest management (IPM) strategies, where a single active ingredient can provide both curative and protective benefits by attacking the pathogen at several vulnerable points.

Residual Activity-Based Application Scheduling

The documented field dissipation half-life (DT50) of 23 to 34 days for oxpoconazole on plant matrices provides a quantifiable benchmark for residual activity [3]. This allows growers and researchers to precisely calculate protection windows and schedule re-applications, optimizing spray programs for cost-efficiency and efficacy while managing pre-harvest intervals. This is a key procurement consideration for products where defined residual control is a requirement.

Application
Selection Property
Validation Focus
Efflux-mediated resistance studies
Reduced EC50 shift in efflux-overexpressing strains
BcatrD and related ABC-transporter model contexts
Grey mold disease-control research
In vitro potency ranking against B. cinerea
Azole-comparator EC50 endpoint review
Integrated pest management studies
Multi-stage lifecycle inhibition profile
Lifecycle-stage endpoint monitoring
Application-interval modeling
Quantified field-dissipation benchmark
Site-specific DT50 validation and pre-harvest interval review
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